2',5'-Dideoxy-adenosine 3'-monophosphate is a nucleoside analog that is classified under ribonucleoside 3'-phosphates. This compound is structurally related to adenosine and plays a significant role in biochemical research, particularly in the study of nucleic acid synthesis and function. It is recognized for its potential applications in molecular biology and pharmacology, specifically in the development of antiviral therapies and as a tool for studying enzyme mechanisms.
2',5'-Dideoxy-adenosine 3'-monophosphate is derived from adenosine, a naturally occurring nucleoside. It belongs to the class of organic compounds known as ribonucleoside 3'-phosphates, which are characterized by the presence of a phosphate group attached to the ribose sugar at the C-3 position. The chemical formula for this compound is with an average molecular weight of approximately 315.22 g/mol .
The synthesis of 2',5'-dideoxy-adenosine 3'-monophosphate can be achieved through several methods, primarily involving the modification of existing nucleosides. One common approach includes the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction, which allows for the incorporation of amino groups into the nucleoside structure .
The molecular structure of 2',5'-dideoxy-adenosine 3'-monophosphate features a ribose sugar backbone with a phosphate group at the C-3 position and an adenine base. The absence of hydroxyl groups at the 2' and 5' positions distinguishes it from its parent compound, adenosine.
2',5'-dideoxy-adenosine 3'-monophosphate participates in several biochemical reactions, primarily involving polymerase enzymes that incorporate this nucleotide into DNA or RNA strands. Its structural modifications allow it to act as an inhibitor or substrate in various enzymatic processes.
The mechanism of action for 2',5'-dideoxy-adenosine 3'-monophosphate primarily involves its role as an inhibitor in nucleotide metabolism pathways. By mimicking natural nucleotides but lacking critical hydroxyl groups, it can interfere with normal enzymatic functions such as DNA replication and repair.
2',5'-Dideoxy-adenosine 3'-monophosphate has several scientific applications:
2',5'-Dideoxy-adenosine 3'-monophosphate (ddA-3'-MP) is a modified adenosine monophosphate derivative characterized by the absence of hydroxyl groups at both the 2' and 5' positions of the ribose sugar. This purine nucleotide analogue has the molecular formula C₁₀H₁₄N₅O₅P and a molecular weight of 315.22 g/mol [1] [4]. The compound features an adenine base attached via a β-N⁹-glycosidic bond to a modified ribose ring that lacks oxygen atoms at the critical 2' and 5' positions, with a phosphoester group exclusively at the 3' position [2] [7].
X-ray crystallographic studies of similar adenosine derivatives complexed with adenylate cyclase reveal crucial details about the stereochemical requirements for biological activity. The structure adopts a C2'-endo sugar pucker conformation, which is essential for proper positioning within enzyme active sites. The absolute configuration at the chiral centers is defined as (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyltetrahydrofuran-3-yl hydrogen phosphate, as confirmed by the InChIKey: NFGZMOICZSFFLB-DSYKOEDSSA-N [2] [4] [10]. This specific stereochemistry allows the molecule to maintain hydrogen bonding capabilities through N¹, N⁶, and N⁷ positions of the adenine ring, while the 3'-phosphate group coordinates with divalent cations in the catalytic pocket of target enzymes [6] [10].
Table 1: Atomic Coordinates and Bonding in the Ribose Moiety
Position | Substituent | Bond Angle (°) | Bond Length (Å) |
---|---|---|---|
1' | -CH₃ (methyl) | 109.5 | 1.54 |
2' | -H | 109.0 | 1.09 |
3' | -OPO₃H₂ | 109.5 | 1.60 |
4' | -H | 108.2 | 1.09 |
5' | -H | 108.0 | 1.09 |
The systematic IUPAC name for this compound is {[(2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyloxolan-3-yl]oxy}phosphonic acid [2] [4]. This nomenclature precisely defines the stereochemistry at the three chiral centers (C1', C3', and C4') and identifies the phosphonic acid substituent at the 3' position. Common synonyms include 2',5'-Dideoxy-3'-adenylic acid, 2',5'-dd-3'-AMP, and 2',5'-Dideoxyadenosine 3'-monophosphate, which are frequently used in biochemical literature [3] [7].
Isomerism presents significant complexity in this compound class. The absence of the 2'-hydroxyl group eliminates the potential for ribose ring tautomerism observed in RNA constituents. However, rotational isomerism exists around the glycosidic bond (syn vs. anti conformers) and the C3'-O-P bond of the phosphate group. Additionally, the phosphoester group exhibits pH-dependent tautomerism between monoanionic and dianionic states, with pKa values of approximately 1.16 (strongly acidic) and 3.94 (weakly basic) [2]. The compound lacks optical isomers at C2' due to substitution by two hydrogen atoms, but maintains chirality at C1', C3', and C4' of the ribose-like moiety.
Dideoxyadenosine monophosphates exhibit unique physicochemical profiles due to their modified sugar moieties. Experimental measurements and computational predictions indicate a density of 2.04 g/cm³ and a calculated boiling point of 658.1°C at standard atmospheric pressure [3] [4]. The compound demonstrates moderate water solubility (approximately 2.35 mg/mL) due to the ionizable phosphate group, though significantly less than unmodified AMP [2]. The flash point is remarkably high at 351.8°C, reflecting low flammability risk under standard laboratory conditions [3].
Crystallographic data from the RCSB Protein Data Bank (PDB ID: 1CUL, 1CS4) reveals how ddA-3'-MP and its analogs bind adenylate cyclase. The molecule adopts a compact conformation in the enzyme's active site, with the adenine ring forming π-stacking interactions and the 3'-phosphate coordinating catalytic magnesium ions [10]. Thermal stability assessments indicate decomposition temperatures above 300°C, with optimal storage at -20°C in anhydrous conditions to prevent hydrolysis of the phosphoester bond [5]. The vapor pressure is exceptionally low (3.24 × 10⁻¹⁸ mmHg at 25°C), indicating negligible volatility [3].
Table 2: Experimental Physicochemical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Melting Point | Not determined | N/A |
Boiling Point | 658.1°C | 760 mmHg |
Flash Point | 351.8°C | Closed cup |
Density | 2.04 g/cm³ | 25°C |
Water Solubility | 2.35 mg/mL (predicted) | 25°C |
Partition Coefficient (logP) | -1.8 (predicted) | Octanol/water |
Refractive Index | 1.835 (calculated) | 20°C |
Comprehensive spectroscopic characterization enables unambiguous identification of 2',5'-dd-3'-AMP. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton and carbon environments: ¹H NMR (predicted, D₂O) displays characteristic signals at δ 8.21 ppm (s, 1H, H-2), δ 8.14 ppm (s, 1H, H-8), δ 6.30 ppm (dd, 1H, H-1'), δ 4.75 ppm (m, 1H, H-3'), δ 2.65-2.45 ppm (m, 2H, H-2'a, H-2'b), δ 2.30 ppm (m, 2H, H-5'), and δ 1.25 ppm (d, 3H, H-1' methyl) [1] [4]. The ³¹P NMR exhibits a single peak between -0.5 to 0.5 ppm, confirming the presence of a single phosphate group.
Mass Spectrometry analysis shows a molecular ion peak at m/z 315.0733 ([M+H]⁺) under positive electrospray ionization, with characteristic fragmentation patterns including loss of the phosphate group (m/z 217.0822, [adenine+ribose-H₂O+H]⁺) and cleavage of the glycosidic bond (m/z 136.0621, [adenine+H]⁺) [2]. High-resolution mass spectrometry confirms the monoisotopic mass as 315.073255095 Da [2].
UV-Vis Spectroscopy demonstrates the typical purine absorption profile with λₘₐₐ at 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) in aqueous solutions, consistent with the adenine chromophore. The absorption spectrum shows pH-dependent shifts, with hypsochromic shifts observed under acidic conditions due to protonation of the N¹ position [1].
The biological activity of nucleotide analogs is exquisitely sensitive to structural modifications, particularly at the sugar and phosphate positions. 2',5'-Dideoxy-adenosine 3'-monophosphate exhibits significantly enhanced potency as an adenylate cyclase inhibitor compared to both its parent nucleoside and positional isomers:
Compared to 2',3'-dideoxyadenosine derivatives: While 2',3'-dideoxyadenosine-5'-monophosphate (ddA-5'-MP; CAS 26315-32-2) is primarily recognized for its antiviral activity as an inhibitor of HIV reverse transcriptase [8] [9], 2',5'-dd-3'-AMP specifically targets cellular adenylate cyclases. This difference stems from the distinct phosphorylation patterns and subsequent interactions with enzyme active sites. The 3'-phosphorylation in ddA-3'-MP allows it to mimic the transition state of the adenylate cyclase reaction [6] [10].
Activity against adenylate cyclase: The inhibitory potency (IC₅₀) follows a distinct hierarchy: 2',5'-dideoxy-3'-ATP (≈0.04 μM) > 2',5'-dideoxy-3'-AMP (≈0.1 μM) > 2'-deoxy-3'-AMP (≈1 μM) > 3'-AMP (≈9 μM) > adenosine (≈80 μM) [6] [7]. This structure-activity relationship highlights the critical importance of both 2'-deoxygenation and 3'-phosphorylation for high-affinity interaction with the enzyme's catalytic site.
Mechanistic distinctions: Unlike 5'-nucleotides that typically exert effects through receptor-mediated signaling (e.g., adenosine receptors), 3'-phosphorylated dideoxyadenosines function as P-site inhibitors that bind directly to the catalytic subunit of adenylate cyclase in a non-competitive manner relative to substrate ATP [6] [10]. Crystal structures (PDB 1CS4) demonstrate that 2',5'-dd-3'-AMP binds the active site through coordination with two magnesium ions and hydrogen bonding with conserved residues in the catalytic cleft, with the dideoxyribose adopting a conformation that prevents proper catalytic metal alignment [10].
Table 3: Inhibitory Potency of Adenosine Derivatives Against Adenylyl Cyclase
Compound | IC₅₀ (μM) | Relative Potency | Key Structural Features |
---|---|---|---|
2',5'-Dideoxy-3'-AMP | 0.1 | 1.0 (reference) | 2',5'-dideoxyribose, 3'-phosphate |
2'-Deoxy-3'-AMP | 1.0 | 0.1 | 2'-deoxyribose, 3'-phosphate |
2',5'-Dideoxyadenosine | 3.0 | 0.033 | 2',5'-dideoxyribose, no phosphate |
3'-AMP | 9.0 | 0.011 | Ribose, 3'-phosphate |
2'-Deoxyadenosine | 15 | 0.0067 | 2'-deoxyribose, no phosphate |
Adenosine | 80 | 0.00125 | Ribose, no phosphate |
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